5-bromo-N-(4-methoxybutyl)-6-methylpyridin-2-amine
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Overview
Description
5-bromo-N-(4-methoxybutyl)-6-methylpyridin-2-amine is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 5-Br-MBMP and is a member of the pyridine family of organic compounds.
Mechanism of Action
The exact mechanism of action of 5-Br-MBMP is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes in the body, which may be responsible for its therapeutic effects. For example, one study found that 5-Br-MBMP can inhibit the activity of an enzyme called protein kinase C, which is involved in cell signaling and growth.
Biochemical and Physiological Effects
Studies have shown that 5-Br-MBMP has several biochemical and physiological effects. For example, it can induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit the growth of blood vessels in tumors. In addition, 5-Br-MBMP has been shown to have low toxicity in animal models, which is an important consideration for any potential therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Br-MBMP is that it is relatively easy to synthesize in a laboratory setting. In addition, it has shown promising results in preclinical studies and has low toxicity. However, one limitation of 5-Br-MBMP is that more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, it may not be effective against all types of cancer or inflammation.
Future Directions
There are several future directions for research on 5-Br-MBMP. One area of research could be to further investigate its mechanism of action and identify the specific proteins and enzymes that it interacts with in the body. Another area of research could be to test its efficacy in animal models of different types of cancer and inflammation. Finally, researchers could investigate ways to improve the synthesis of 5-Br-MBMP and develop more potent derivatives of the compound.
Synthesis Methods
The synthesis of 5-Br-MBMP involves a series of chemical reactions that can be carried out in a laboratory setting. The starting materials for the synthesis are 6-methylpyridin-2-amine and 4-methoxybutylamine. These two compounds are reacted with bromine in the presence of a catalyst to produce 5-bromo-N-(4-methoxybutyl)-6-methylpyridin-2-amine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
5-Br-MBMP has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that 5-Br-MBMP has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Other studies have also shown that 5-Br-MBMP has potential as an anti-inflammatory agent and can reduce inflammation in animal models.
properties
IUPAC Name |
5-bromo-N-(4-methoxybutyl)-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-9-10(12)5-6-11(14-9)13-7-3-4-8-15-2/h5-6H,3-4,7-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOOIIKTNHLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCCCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methoxybutyl)-6-methylpyridin-2-amine |
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